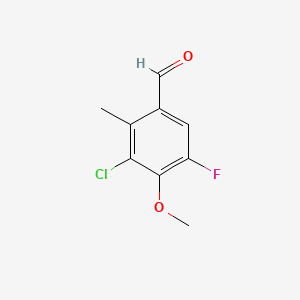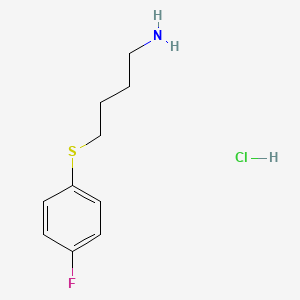
4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride
Descripción general
Descripción
“4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride” is a chemical compound used in scientific research . Its applications range from pharmaceutical synthesis to studying biological processes .
Molecular Structure Analysis
The molecular formula of “4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride” is C10H15ClFNS . The molecular weight is 235.75 .Aplicaciones Científicas De Investigación
Electrochromic Devices and Conducting Polymers
A centrosymmetric polymer precursor closely related to the chemical structure of interest was synthesized and used to fabricate multicolored electrochromic devices. This research demonstrated the polymer's ability to display a wide range of colors, indicating its potential in developing advanced display technologies. The study highlighted the polymer's improved properties, such as redox stability and switching times, through copolymerization, which could enhance the performance of electrochromic devices (Yagmur, Ak, & Bayrakçeken, 2013).
Antimicrobial Activities
Another study focused on the synthesis of compounds structurally similar to 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride, exploring their potential antimicrobial activities. The research found that some of these compounds exhibited high anti-Mycobacterium smegmatis activity, suggesting possible applications in combating bacterial infections (Yolal et al., 2012).
Noncovalent Interactions in Drug Design
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including molecules with a 4-fluorophenyl group, provided insights into the noncovalent interactions critical in drug design. The research emphasized the importance of these interactions in stabilizing drug-receptor complexes, potentially guiding the development of more effective pharmaceuticals (El-Emam et al., 2020).
Advanced Material Science
In material science, the synthesis and characterization of novel compounds with a structure similar to 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride have been reported. These compounds demonstrate potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their unique electronic properties (Nagaraju et al., 2018).
Antiviral and Anticancer Research
Research into tricyclic compounds with a unique amine moiety, structurally related to 4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride, showed potent anti-influenza A virus activity. These findings indicate the potential of such compounds in developing new antiviral drugs (Oka et al., 2001). Additionally, compounds structurally similar have demonstrated anticancer activities, specifically inhibiting several cancer cell lines, highlighting their potential as therapeutic agents against cancer (Asong et al., 2019).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGFOSYDLYVZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)thio)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
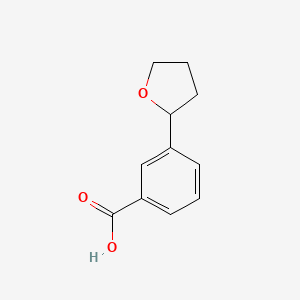
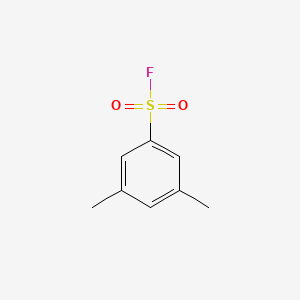
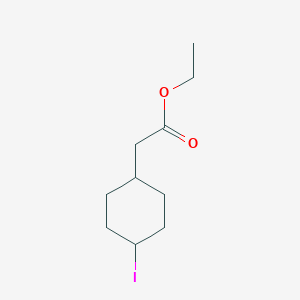
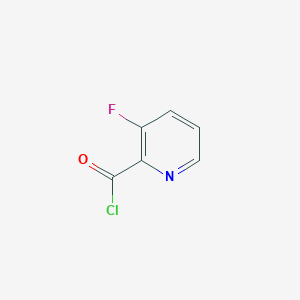
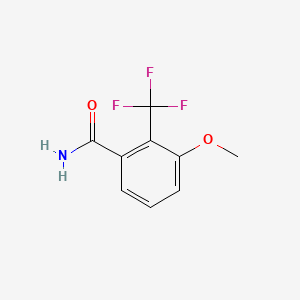

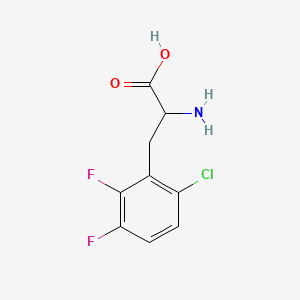
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)
